Cas no 1286696-57-8 (4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine)

4-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine is a structurally complex heterocyclic compound featuring both pyrazole and oxazole moieties, which are known for their versatile pharmacological and chemical properties. The presence of a piperidine scaffold enhances its potential as a bioactive intermediate in medicinal chemistry. The 3,5-dimethylpyrazole group contributes to steric and electronic modulation, while the 5-phenyl-1,2-oxazole-3-carbonyl moiety may improve binding affinity in target interactions. This compound is of interest for applications in drug discovery, particularly in the development of kinase inhibitors or GPCR modulators, due to its balanced lipophilicity and structural rigidity. Its synthetic versatility also makes it a valuable building block for further derivatization.
4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine structure
1286696-57-8 structure
Product Name:4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine
CAS No:1286696-57-8
MF:C21H24N4O2
MW:364.440864562988
CID:6408828
PubChem ID:52906732
Update Time:2025-05-19

4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine
    • [4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
    • F5823-0477
    • (4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
    • 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine
    • AKOS024519716
    • VU0521535-1
    • 1286696-57-8
    • Inchi: 1S/C21H24N4O2/c1-15-12-16(2)25(22-15)14-17-8-10-24(11-9-17)21(26)19-13-20(27-23-19)18-6-4-3-5-7-18/h3-7,12-13,17H,8-11,14H2,1-2H3
    • InChI Key: GVXYUWRRHXXTTN-UHFFFAOYSA-N
    • SMILES: C(N1CCC(CN2C(C)=CC(C)=N2)CC1)(C1C=C(C2=CC=CC=C2)ON=1)=O

Computed Properties

  • Exact Mass: 364.18992602g/mol
  • Monoisotopic Mass: 364.18992602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 502
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 64.2Ų

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Additional information on 4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine

Research Briefing on 4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine (CAS: 1286696-57-8)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of small molecule inhibitors targeting specific biological pathways. Among these, the compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine (CAS: 1286696-57-8) has emerged as a promising candidate for further investigation. This briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

The compound, characterized by its unique structural features, has been synthesized through a series of optimized chemical reactions, including the coupling of 5-phenyl-1,2-oxazole-3-carboxylic acid with a piperidine derivative, followed by the introduction of a 3,5-dimethyl-1H-pyrazol-1-ylmethyl moiety. Recent studies have demonstrated its high purity and stability, making it suitable for further pharmacological evaluation.

In vitro studies have revealed that 4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine exhibits significant inhibitory activity against specific kinase targets involved in inflammatory and oncogenic pathways. Notably, the compound has shown nanomolar potency in inhibiting key enzymes such as JAK2 and PI3K, which are implicated in various diseases, including cancer and autoimmune disorders. These findings suggest its potential as a lead compound for the development of novel therapeutics.

Further investigations into the compound's mechanism of action have employed advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided insights into the binding interactions between the compound and its target proteins, highlighting the critical role of the pyrazole and oxazole moieties in maintaining high affinity and selectivity. Such structural insights are invaluable for the rational design of derivatives with improved pharmacological properties.

In vivo studies using animal models have also been conducted to evaluate the compound's pharmacokinetic and toxicological profiles. Preliminary results indicate favorable bioavailability and a manageable safety profile, with no significant adverse effects observed at therapeutic doses. These findings support the potential for further preclinical development and eventual clinical trials.

In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine (CAS: 1286696-57-8) represents a promising candidate for the development of targeted therapies in oncology and inflammation. Its robust inhibitory activity, coupled with a well-characterized mechanism of action and favorable pharmacokinetic properties, positions it as a valuable tool for both basic research and drug discovery. Future studies should focus on optimizing its structure and evaluating its efficacy in more complex disease models.

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